3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one
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Overview
Description
The compound “3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one” is a complex organic molecule. It contains a fluorophenyl group, an oxadiazole ring, and a chromenone structure .
Synthesis Analysis
While specific synthesis methods for this compound were not found, oxadiazole derivatives are generally synthesized through cyclization reactions . The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions .
Molecular Structure Analysis
The molecule contains an oxadiazole ring, which is a heterocyclic compound consisting of one oxygen atom, two nitrogen atoms, and two carbon atoms . It also contains a fluorophenyl group, which is a phenyl group substituted with a fluorine atom .
Scientific Research Applications
Antimicrobial Activity
A series of coumarin-incorporated 1,3,4-oxadiazole derivatives exhibited significant antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans. These findings suggest potential applications in developing new antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).
Polymorphism and Anticancer Activity
Research on the polymorphism of oxadiazolyl-chromenones has shown potential anticancer activity, highlighting their significance in drug design and development (Shishkina et al., 2019). Another study synthesized a derivative with antimicrobial and notable anti-TB activity, suggesting its utility in TB treatment and microbial infection control (Mamatha S.V et al., 2019).
Nonlinear Optical Properties
Derivatives of this compound class have shown excellent nonlinear optical properties, indicating potential applications in optical switching, waveguides, and other photonic devices (García et al., 2016).
Thermally Activated Delayed Fluorescence
Certain carbazole-substituted derivatives exhibit thermally activated delayed fluorescence (TADF), useful in organic light-emitting diodes (OLEDs) for improved efficiency and reduced efficiency rolloff at high current densities (Cooper et al., 2022).
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Mode of Action
1,2,4-oxadiazole derivatives have been found to interact with nucleic acids, enzymes, and globular proteins . They inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives have different mechanisms of action by targeting various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cell proliferation .
Pharmacokinetics
It’s known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially influence the pharmacokinetics of this compound.
Result of Action
Action Environment
It’s known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs , which could potentially influence the compound’s action in different environments.
Biochemical Analysis
Biochemical Properties
Compounds in the 1,2,4-oxadiazole family are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the compound .
Cellular Effects
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, particularly in cancer treatment . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
1,2,4-oxadiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
A related compound has shown inhibitory activity in vitro .
Metabolic Pathways
1,2,4-oxadiazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Related compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Related compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O3/c1-10-2-7-15-12(8-10)9-14(18(22)23-15)17-20-16(21-24-17)11-3-5-13(19)6-4-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXOQKIEXFUPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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